
N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs Synthesis
N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)furan-3-carboxamide falls into a class of compounds that could potentially serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Literature highlights heterocycles containing nitrogen (N), sulphur (S), and oxygen (O), including furan derivatives, as crucial for developing drugs targeting CNS disorders ranging from depression to convulsion. This chemical group's significance is underscored by its potential to replace carbon in benzene rings forming structures like pyridine, which are pivotal in synthesizing CNS-acting drugs (Saganuwan, 2017).
Heterocyclic Compounds in Organic Synthesis and Drug Development
The heterocyclic N-oxide motif, closely related to compounds like this compound, has been widely utilized in organic synthesis, catalysis, and drug development due to its versatility and biological importance. This class of organic compounds is vital for forming metal complexes, designing catalysts, and has been linked to significant medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. These compounds' diversity showcases their potential in addressing a broad spectrum of health-related issues, emphasizing their importance in advancing chemistry and medical science (Li et al., 2019).
Biomass Conversion to Furan Derivatives
The compound is part of broader research into converting plant biomass into valuable chemical derivatives, such as furan compounds. These derivatives, including furan-3-carboxamide, are essential in developing new polymers, functional materials, and fuels, offering sustainable alternatives to non-renewable hydrocarbon sources. This conversion process highlights the role of furan derivatives in pioneering a shift towards a more sustainable chemical industry, underscoring the environmental and economic benefits of biomass utilization (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-19-5-3-2-4-17(19)18-6-7-20(24-23-18)25-11-8-16(9-12-25)22-21(26)15-10-13-28-14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIOCLKTNBTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2430198.png)
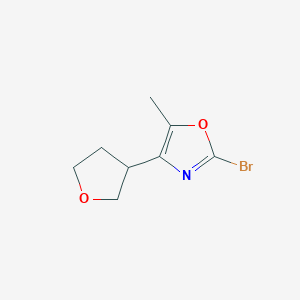
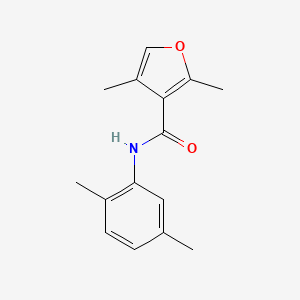
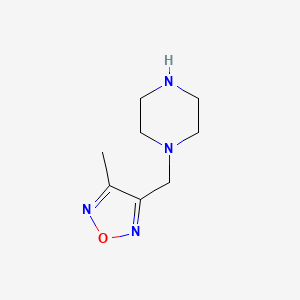
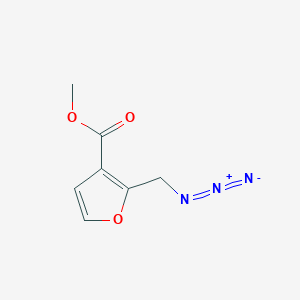


![3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2430211.png)


![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430218.png)
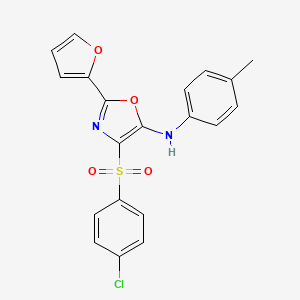
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)
